![molecular formula C11H15NO3S B13889279 3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)
3-[(4-Methylsulfonylphenoxy)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylsulfonylphenoxy)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonylphenoxy group attached to the azetidine ring. Azetidines are known for their reactivity and are used in various chemical and pharmaceutical applications due to their unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylsulfonylphenoxy)methyl]azetidine typically involves the reaction of 4-(methylsulfonyl)phenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 4-(methylsulfonyl)phenol reacts with an azetidine derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity . Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is gaining traction in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Methylsulfonylphenoxy)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are frequently employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-[(4-Methylsulfonylphenoxy)methyl]azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Mécanisme D'action
The mechanism of action of 3-[(4-Methylsulfonylphenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methylsulfonylphenoxy group may enhance the compound’s binding affinity and specificity towards its targets . Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
3-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
Uniqueness
3-[(4-Methylsulfonylphenoxy)methyl]azetidine is unique due to the presence of the methylsulfonylphenoxy group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other azetidine derivatives and enhances its potential in various applications .
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
3-[(4-methylsulfonylphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)11-4-2-10(3-5-11)15-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 |
Clé InChI |
IIAKLDRDGKSYSJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)OCC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


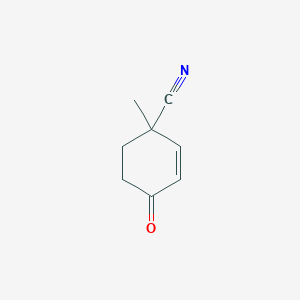

![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)

![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
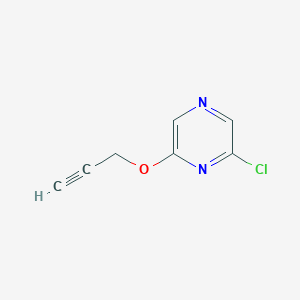
![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)
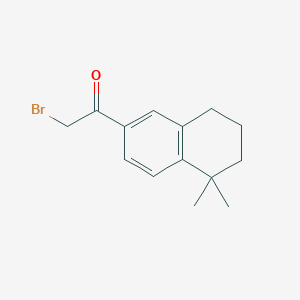

![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
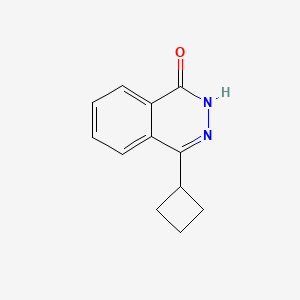

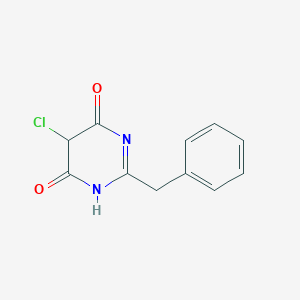
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
